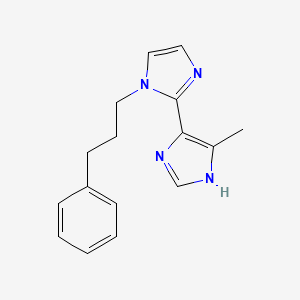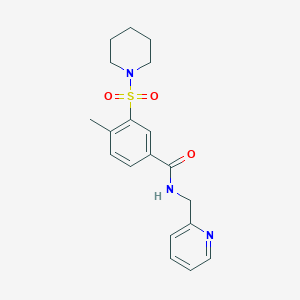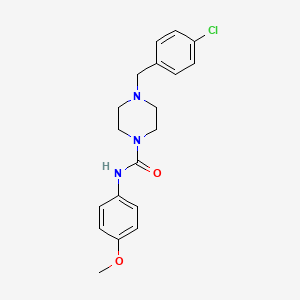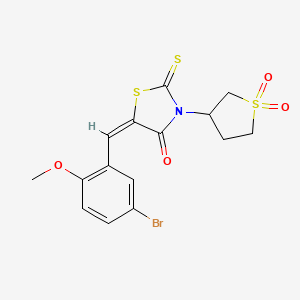![molecular formula C15H13BrN2O3 B5312940 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the class of compounds known as vinamidines and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide are diverse and have been the subject of numerous studies. This compound has been shown to possess antitumor properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of certain enzymes and proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in lab experiments include its reproducibility and efficiency in synthesis, as well as its diverse range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous future directions for the study of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as the exploration of its antimicrobial properties. Overall, 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has the potential to be a valuable therapeutic agent and warrants further study.
Synthesemethoden
The synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves the reaction of 4-bromo-1,2-diaminobenzene with 2-furylcarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with methyl isocyanate to form the final compound. This method has been shown to be efficient and reproducible, making it a viable option for the synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-17-15(20)13(9-12-3-2-8-21-12)18-14(19)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUSAHRVWWUII-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)
![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)


![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)

![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)